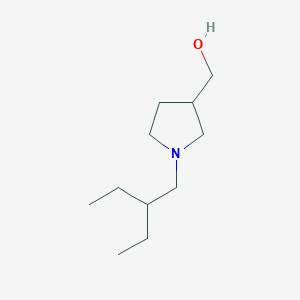
(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The pyrrolidine ring in “(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol” is a five-membered nitrogen heterocycle. The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. These reactions often involve the nitrogen atom in the pyrrolidine ring and can lead to a wide range of bioactive compounds .Aplicaciones Científicas De Investigación
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil indicates the degradation of cellulosic insulation, which is crucial for maintaining transformer health and operational safety. The determination of methanol in transformer oil, usually done by headspace gas chromatography, aids in monitoring insulation degradation and supports maintenance decisions (Jalbert et al., 2019).
Methanol in Histology and Tissue Fixation
Methacarn (methanol-Carnoy) fixation, where methanol is used instead of ethanol in Carnoy's fluid, has shown to improve tissue preservation by significantly increasing the shrinkage temperature of collagen. This method leads to better preservation of cellular structures in histological samples, making methanol a valuable tool in biomedical research (Puchtler et al., 1970).
Hydrogen Production from Methanol
Methanol serves as a hydrogen carrier and can produce high purity hydrogen through various thermochemical conversion processes. Studies have addressed methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology. This highlights methanol's role in the future hydrogen economy, supporting sustainable energy solutions (García et al., 2021).
Methanol Oxidation and Fuel Cell Applications
Research into the oxidation pathways of methanol on polycrystalline platinum has contributed significantly to the development of methanol fuel cells, particularly in the design of catalysts for improved efficiency. Understanding the activation energy and kinetics of methanol oxidation is vital for the advancement of fuel cell technology, offering insights into the design of more efficient energy conversion systems (Cohen et al., 2007).
Atmospheric Chemistry of Methanol
Methanol plays a significant role in atmospheric chemistry as a volatile organic compound. Its exchange between terrestrial ecosystems and the atmosphere affects atmospheric chemistry, with implications for air quality and climate modeling. Research into methanol flux measurements helps understand its global budget and environmental impact (Wohlfahrt et al., 2015).
Propiedades
IUPAC Name |
[1-(2-ethylbutyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(4-2)7-12-6-5-11(8-12)9-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGTRZNVBSMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)







![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)

![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)
